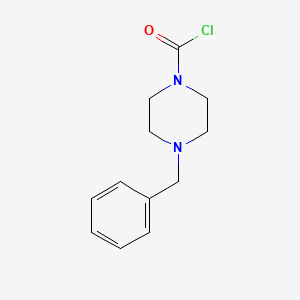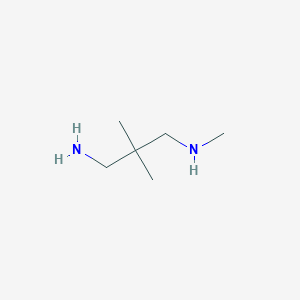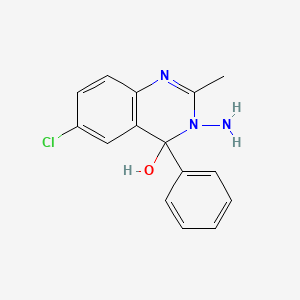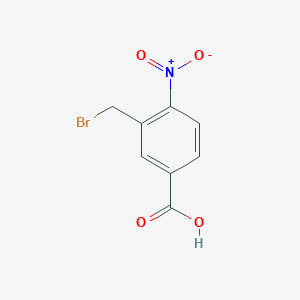
3-(Bromomethyl)-4-nitrobenzoic acid
Vue d'ensemble
Description
The compound of interest, 3-(Bromomethyl)-4-nitrobenzoic acid, is a brominated nitroaromatic compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a bromomethyl group and a nitro group attached to a benzoic acid framework.
Synthesis Analysis
The synthesis of related bromomethyl nitrobenzoic acid derivatives has been explored in several studies. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization indicates the potential for generating bromomethyl groups on a benzoic acid scaffold . Additionally, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids demonstrates the feasibility of introducing nitro and bromomethyl groups onto a benzoic acid core, which can be used in peptide synthesis . These methods provide insights into the possible synthetic routes for 3-(Bromomethyl)-4-nitrobenzoic acid.
Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)-4-nitrobenzoic acid can be inferred from related compounds. For example, the structure of 3-bromo-2-nitrobenzo[b]thiophene has been determined using spectroscopic techniques, which could be analogous to the structural analysis of 3-(Bromomethyl)-4-nitrobenzoic acid . The presence of bromo and nitro substituents significantly influences the electronic and steric properties of the molecule, which can be studied through spectroscopic and crystallographic methods.
Chemical Reactions Analysis
The reactivity of bromomethyl and nitro groups in benzoic acid derivatives has been the subject of various studies. The reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, resulting in aromatic nucleophilic substitution with rearrangement, suggests that the bromomethyl group in 3-(Bromomethyl)-4-nitrobenzoic acid could undergo similar nucleophilic substitution reactions . Moreover, the synthesis of 3-Methyl-4-nitrobenzoic acid via catalytic oxidation with molecular oxygen in the presence of sodium bromide as a co-catalyst indicates that the nitro group in 3-(Bromomethyl)-4-nitrobenzoic acid could be involved in oxidation-reduction reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Bromomethyl)-4-nitrobenzoic acid can be deduced from studies on similar compounds. The stability-indicating HPLC-UV method for the determination of 4-bromomethyl-3-nitrobenzoic acid provides information on the stability and degradation patterns of bromomethyl nitrobenzoic acids under various conditions . The formation of a major degradation product under hydrolytic conditions indicates the susceptibility of the bromomethyl group to hydrolysis. The method also highlights the importance of chromatographic techniques in analyzing the purity and stability of such compounds.
Applications De Recherche Scientifique
Stability and Antitumoral Activity
- Stability Analysis : 4-Bromomethyl-3-nitrobenzoic acid (ANB) has been explored for its antitumoral properties. A study investigated its stability using high-performance liquid chromatography-ultraviolet assay, finding it particularly labile in acid and alkaline conditions, leading to the formation of a major degradation product identified as 4-hydroxymethyl-3-nitrobenzoic acid (ANOH) (Freitas et al., 2014).
Synthesis Applications
- Synthesis of Benzodiazepines : Polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid has been used as a precursor for synthesizing trisubstituted 1,4-benzodiazepine-2,3-diones, a scaffold with potential pharmaceutical applications. This involves a four-step sequence including nucleophilic displacement, acylation, reduction-cyclization, and alkylation (Zhang, Lou, & Saneii, 2004).
- Peptide Synthesis : 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids synthesized from 4-(bromomethyl)-3-nitrobenzoic acid have been used for coupling to polyethylene glycol, demonstrating efficient application in peptide synthesis (Hemmasi, Stüber, & Bayer, 1982).
Molecular and Structural Studies
- Hyperpolarizability and Molecular Structure Analysis : The compound 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, synthesized from a reaction involving a bromo compound similar to 3-(Bromomethyl)-4-nitrobenzoic acid, has been studied for its molecular structure, hyperpolarizability, and other chemical properties using spectroscopic techniques (Kumar et al., 2014).
Safety And Hazards
The safety and hazards associated with 3-(Bromomethyl)-4-nitrobenzoic acid are not directly available. However, brominated compounds can be hazardous and require careful handling. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled1011.
Orientations Futures
The future directions for the use and study of 3-(Bromomethyl)-4-nitrobenzoic acid are not readily available. However, brominated compounds are widely used in organic synthesis and the development of pharmaceuticals, suggesting potential areas of future research12.
Please note that the information provided is based on the closest available data and may not fully represent the exact properties of 3-(Bromomethyl)-4-nitrobenzoic acid. For more accurate information, further experimental studies are required.
Propriétés
IUPAC Name |
3-(bromomethyl)-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-6-3-5(8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHVCRKHIIHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608063 | |
| Record name | 3-(Bromomethyl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-4-nitrobenzoic acid | |
CAS RN |
916791-27-0 | |
| Record name | 3-(Bromomethyl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

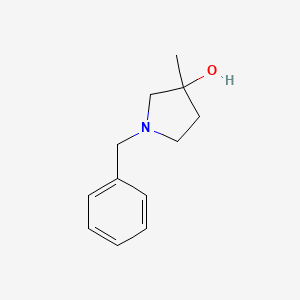

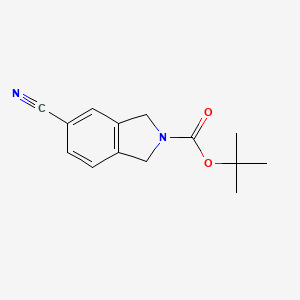
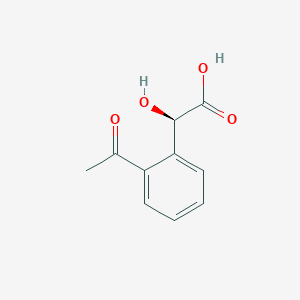

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)
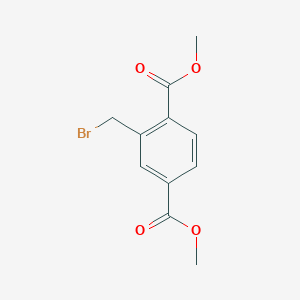
![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)
